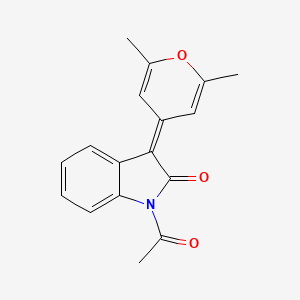

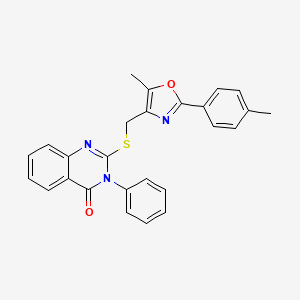

![molecular formula C4H9BO3 B2615327 [(E)-3-methoxyprop-1-enyl]boronic acid CAS No. 217459-68-2](/img/structure/B2615327.png)

[(E)-3-methoxyprop-1-enyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[(E)-3-methoxyprop-1-enyl]boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The compound is a white to yellow solid .

Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized through various processes. The synthetic processes used to obtain these active compounds are relatively simple and well known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic acid moiety. Boronic acids primarily act as Lewis acids that accept electrons . In aqueous solution, most polymers containing boronic acid exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .

Chemical Reactions Analysis

Boronic acids, including “this compound”, can react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They can also act as ligands for diols such as sialic acid .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

A study by Hoshi et al. (2009) demonstrated the highly stereoselective synthesis of (E)-alk-1-enyltributylstannanes from (E)-alk-1-enyldicyclohexylboranes, highlighting the utility of boronic acid derivatives in the preparation of complex organic structures Hoshi, T. et al. Synlett, 2009.

Glycolate Aldol Reactions

Andrus et al. (2002) explored the boron enolate of bis-4-methoxyphenyl dioxanone in glycolate aldol reactions, producing anti-glycolate aldol products with high yield and selectivity, indicating the potential of boronic acid derivatives in asymmetric synthesis Andrus, M. et al. Tetrahedron Letters, 2002.

Photophysical Properties

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were studied by Muddapur et al. (2016), focusing on solvatochromism and quantum yield in various solvents. The research provided insights into the electronic transitions and dipole moment changes in boronic acid derivatives Muddapur, G. V. et al. Journal of Molecular Liquids, 2016.

Catalytic Applications

Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, showcasing the catalytic versatility of boronic acid derivatives in facilitating C-C and C-N bond formation Zheng, J. et al. Organic Letters, 2014.

Novel Catalysts for Amide Formation

Arnold et al. (2008) synthesized new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their enhanced reactivity as catalysts for direct amide formation between carboxylic acids and amines, highlighting the potential of boronic acid derivatives in green chemistry Arnold, K. et al. Green Chemistry, 2008.

Wirkmechanismus

Target of Action

3-Methoxy-1-propenylboronic Acid, also known as [(E)-3-methoxyprop-1-enyl]boronic acid or (1E)-3-methoxy-1-propenylboronicacid, is primarily targeted in the field of organic synthesis . It is a valuable building block in the creation of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the compound, which is then replaced with a hydrogen atom . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxy-1-propenylboronic Acid include the Suzuki–Miyaura coupling . This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is soluble in DMF, DMSO, and Methanol . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 3-Methoxy-1-propenylboronic Acid’s action are primarily seen in the formation of new organic compounds . Through its interaction with its targets and the resulting changes, the compound enables the creation of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-1-propenylboronic Acid. For instance, the compound’s stability can be affected by exposure to air and moisture . Therefore, it is typically stored in a controlled environment to maintain its stability .

Biochemische Analyse

Biochemical Properties

Boronic acids and their esters are known to participate in a variety of regio- and stereoselective carbon-carbon bond forming processes

Molecular Mechanism

Boronic acids and their esters are known to participate in a variety of regio- and stereoselective carbon-carbon bond forming processes

Eigenschaften

IUPAC Name |

[(E)-3-methoxyprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMDPYJIRRSHW-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/COC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

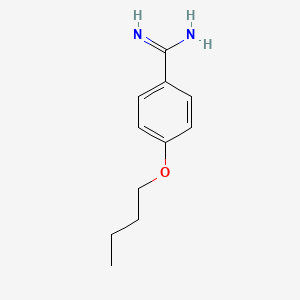

![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)

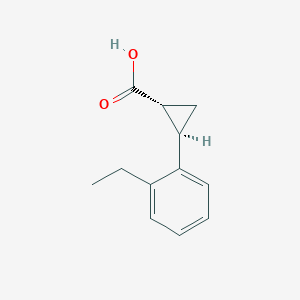

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)

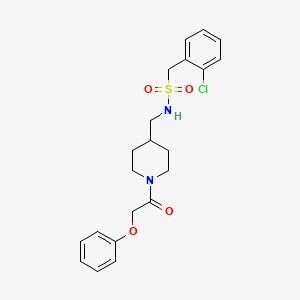

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)

![2-Pyridin-3-yl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2615255.png)

![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)

![N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2615265.png)